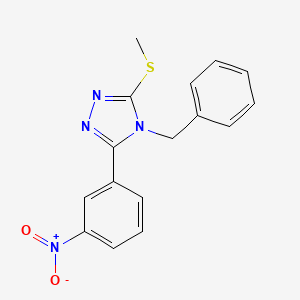
4-benzyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. It has been extensively studied for its potential applications in various scientific research fields.
Mechanism of Action
The mechanism of action of 4-benzyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole is not fully understood. However, it has been suggested that its antibacterial and antifungal activities may be due to its ability to inhibit the synthesis of cell wall components. Its antitumor activity may be attributed to its ability to induce apoptosis and inhibit angiogenesis. Its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
4-benzyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been shown to exhibit cytotoxic activity against various tumor cell lines. In addition, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-benzyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole in lab experiments is its broad-spectrum antibacterial and antifungal activities. It is also relatively easy to synthesize and purify. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its use in certain research areas.
Future Directions
There are numerous future directions for the study of 4-benzyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole. One potential direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Another potential direction is the synthesis of metal complexes using this compound as a ligand. In addition, further studies are needed to fully understand its mechanism of action and to explore its potential applications in various scientific research fields.
Synthesis Methods
The synthesis of 4-benzyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-amino-5-(3-nitrophenyl)-1,2,4-triazole with benzyl chloride and sodium methanethiolate in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yield and high purity.
Scientific Research Applications
4-benzyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
properties
IUPAC Name |
4-benzyl-3-methylsulfanyl-5-(3-nitrophenyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-23-16-18-17-15(13-8-5-9-14(10-13)20(21)22)19(16)11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIOEFALXCJUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-3-(methylsulfanyl)-5-(3-nitrophenyl)-4H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5777717.png)

![N'-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5777729.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5777730.png)

![3-ethyl 6-methyl 4-[(2-hydroxy-5-methylphenyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B5777741.png)
![4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777751.png)
![3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5777752.png)
![2-(benzylthio)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5777756.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide](/img/structure/B5777771.png)


